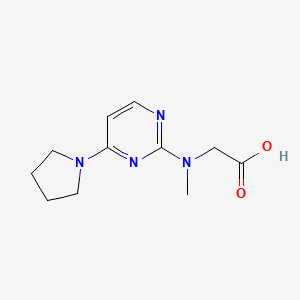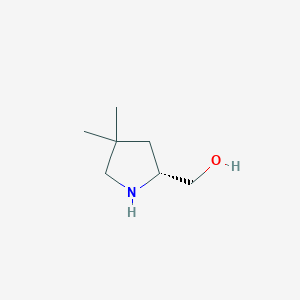
2-(Methyl(4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)acetic acid
Overview
Description
2-(Methyl(4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)acetic acid is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine moiety and a methyl group
Mechanism of Action
Target of Action
The compound 2-(Methyl(4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)acetic acid is known to interact with several targets. It acts as an antagonist of the vanilloid receptor 1 and modulates the insulin-like growth factor 1 receptor . It also inhibits a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
Upon binding to its targets, this compound induces changes in the activity of these proteins. For instance, by acting as an antagonist of the vanilloid receptor 1, it prevents the activation of this receptor, thereby modulating pain perception . By inhibiting enzymes such as phosphodiesterase type 5, it affects the levels of cyclic guanosine monophosphate (cGMP) in cells, influencing various cellular processes .
Biochemical Pathways
The action of this compound on its targets affects several biochemical pathways. For instance, by inhibiting isocitrate dehydrogenase 1, it can influence the citric acid cycle, affecting energy production in cells . Its antioxidative properties may also impact redox homeostasis within cells .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given its multiple targets. For instance, its antioxidative properties can protect cells from oxidative stress . Its antibacterial properties can inhibit the growth of bacteria . Furthermore, its effects on cell cycle have been characterized .
Biochemical Analysis
Biochemical Properties
2-(Methyl(4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyrrolidine ring in the compound is known to interact with enzymes such as phosphodiesterase type 5 and isocitrate dehydrogenase 1 . These interactions can lead to enzyme inhibition or activation, thereby modulating biochemical pathways. Additionally, the pyrimidine ring can bind to nucleic acids, affecting processes such as DNA replication and transcription .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial for cell signaling . Furthermore, it can alter gene expression by binding to transcription factors or interacting with DNA, leading to changes in cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and nucleic acids, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These binding interactions can result in enzyme inhibition or activation, altering the biochemical pathways in which these enzymes are involved. Additionally, the compound can influence gene expression by interacting with transcription factors or directly binding to DNA, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular functions, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition, cellular toxicity, and organ damage . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as phosphodiesterase type 5 and isocitrate dehydrogenase 1, influencing metabolic flux and metabolite levels . The compound can also affect the levels of key metabolites, such as adenosine triphosphate (ATP) and nicotinamide adenine dinucleotide (NADH), which are essential for cellular energy production and metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active transport mechanisms or passive diffusion . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)acetic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the pyrrolidine ring through nucleophilic substitution reactions. The final step involves the addition of the methyl group and the carboxylic acid functionality.
Pyrimidine Core Synthesis: The pyrimidine core can be synthesized using a condensation reaction between a three-carbon compound and an amidine structure, often catalyzed by sodium hydroxide or ethoxide.
Pyrrolidine Ring Introduction: The pyrrolidine ring is introduced via nucleophilic substitution, where a suitable pyrrolidine derivative reacts with the pyrimidine core.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(Methyl(4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the pyrimidine or pyrrolidine rings.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for modifying the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are used under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
2-(Methyl(4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)pyrimidine: Shares the pyrimidine and pyrrolidine core but lacks the methyl and carboxylic acid functionalities.
2-(Pyridin-2-yl)pyrimidine: Similar structure but with a pyridine ring instead of a pyrrolidine ring.
2-(Trifluoromethyl)pyridin-4-amine: Contains a pyridine ring with a trifluoromethyl group, differing in both structure and reactivity.
Uniqueness
2-(Methyl(4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[methyl-(4-pyrrolidin-1-ylpyrimidin-2-yl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-14(8-10(16)17)11-12-5-4-9(13-11)15-6-2-3-7-15/h4-5H,2-3,6-8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYYSYQHKCLGCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC=CC(=N1)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(Z)-1-[(S)-(2-Chlorophenyl)(methoxycarbonyl)methyl]-4beta-[2-(3-methoxyphenyl)-2-oxoethylthio]piperidine-3-ylidene]acetic acid](/img/structure/B1434668.png)
![4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl trifluoromethanesulfonate](/img/structure/B1434669.png)

![Ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate](/img/structure/B1434671.png)




![Methyl 2-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B1434677.png)

![2-(Pyridin-3-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1434679.png)

